Pseudomonic acid B

Description

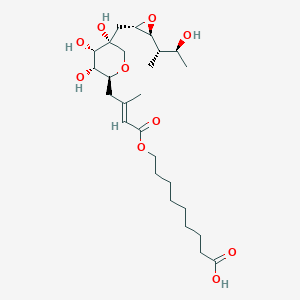

Structure

2D Structure

Properties

IUPAC Name |

9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKQAKOVZJHZTF-LHSFDMIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40980-51-6 | |

| Record name | Pseudomonic acid I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040980516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOMONIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42J20737I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Pseudomonic Acid B

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Pseudomonic acid B, a naturally occurring antibiotic. It details its chemical structure, physicochemical properties, biological activity, and the experimental methodologies used for its study.

Introduction

This compound is a minor constituent of the antibiotic complex known as mupirocin, which is produced by the bacterium Pseudomonas fluorescens.[1][2] The major and most clinically significant component of this complex is Pseudomonic acid A. Structurally, this compound is a close analog of Pseudomonic acid A and contributes to the overall antibacterial profile of mupirocin.[2] It is also identified as an intermediate in the biosynthetic pathway leading to mupirocin.[1]

Chemical Structure and Properties

The definitive structure of this compound was established through spectroscopic analysis.[2] It consists of a central tetrahydropyran (B127337) ring linked to a 9-hydroxynonanoic acid side chain via an ester bond.

IUPAC Name : 9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid[1][3]

Key Structural Features :

-

A polyketide-derived core, monic acid, featuring a tetrahydropyran ring.

-

An unusual C9 fatty acid, 9-hydroxynonanoic acid, attached via an ester linkage.[4]

-

An epoxide ring and multiple hydroxyl groups contributing to its polarity and biological activity.

-

The primary distinction from Pseudomonic acid A is the presence of an additional hydroxyl group at the C8 position of the nonanoic acid side chain.[5]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized below. This information is critical for its identification, characterization, and quality control in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₄O₁₀ | [1][3] |

| Molecular Weight | 516.6 g/mol | [1][3] |

| Appearance | White Solid | [] |

| Boiling Point (Predicted) | 689.4 ± 55.0 °C | [7] |

| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 4.78 ± 0.10 | [7] |

| Optical Rotation | [α]D²⁵ +7.64° (c = 0.78 in chloroform) | [2] |

| UV max (Ethanol) | 222 nm (ε 14100) | [2] |

Experimental Protocols

Isolation and Characterization

The initial isolation and characterization of Pseudomonic acids A and B were performed by Fuller et al. from the culture broth of Pseudomonas fluorescens NCIB 10586.[2] The structure of this compound was later confirmed by Chain and Mellows.[2]

General Workflow for Isolation:

-

Fermentation: Culturing of P. fluorescens in a suitable liquid medium to produce the antibiotic complex.

-

Extraction: The culture filtrate is acidified and extracted with a water-immiscible organic solvent (e.g., ethyl acetate).

-

Chromatography: The crude extract is subjected to column chromatography (e.g., silica (B1680970) gel) to separate the different pseudomonic acid components based on polarity.

-

Purification: Further purification is achieved using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation: The structure was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.

References

- 1. Buy this compound | 40980-51-6 [smolecule.com]

- 2. Pseudomonic Acids [drugfuture.com]

- 3. This compound | C26H44O10 | CID 20055691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differentiating the biosynthesis of pseudomonic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pseudomonic acid I | 40980-51-6 [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Isolation of Pseudomonic Acid B from Pseudomonas fluorescens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pseudomonic acid B, a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. It details the discovery, biosynthetic pathway, and methods for production, isolation, and characterization of this compound, which is a key intermediate in the biosynthesis of the clinically important antibiotic, Mupirocin (B1676865).

Introduction

This compound is a member of the pseudomonic acid family of antibiotics, which are produced by strains of Pseudomonas fluorescens.[1] First reported in the 1970s, these compounds are notable for their unique chemical structures and their potent antibacterial activity.[1] Pseudomonic acid A, commercially known as Mupirocin, is the major and most well-known component of the pseudomonic acid complex and is used clinically as a topical treatment for bacterial skin infections.[2]

This compound is structurally similar to Pseudomonic acid A and is a direct biosynthetic precursor to it.[3][4] While it is a minor component in wild-type P. fluorescens fermentations, understanding its production and isolation is crucial for several reasons:

-

Biosynthetic Studies: As a key intermediate, the study of this compound provides valuable insights into the intricate biosynthetic pathway of Mupirocin.

-

Strain Engineering: Genetic manipulation of the mupirocin biosynthetic gene cluster can lead to the accumulation of this compound, opening avenues for the production of novel antibiotics.[3]

-

Pharmacological Evaluation: The isolation of pure this compound allows for its independent pharmacological evaluation and comparison with Mupirocin.

This guide will delve into the technical aspects of working with this compound, from the biological production in P. fluorescens to its purification and chemical characterization.

Biosynthesis of this compound

This compound is synthesized via a complex metabolic pathway encoded by the mupirocin biosynthetic gene cluster in Pseudomonas fluorescens.[5] The pathway involves a Type I polyketide synthase (PKS) and a fatty acid synthase (FAS) system, along with a series of tailoring enzymes that modify the initial polyketide chain.

The biosynthesis can be broadly divided into the following stages:

-

Assembly of the Polyketide Backbone: The core structure of this compound is derived from the condensation of acetate (B1210297) and propionate (B1217596) units by the PKS modules.

-

Formation of Monic Acid: A series of enzymatic reactions, including cyclizations and oxidations, lead to the formation of monic acid, a key intermediate.

-

Esterification with 9-Hydroxynonanoic Acid: The monic acid core is then esterified with a C9 fatty acid, 9-hydroxynonanoic acid, which is synthesized by the FAS system.

-

Formation of this compound: The final steps in the formation of this compound involve a series of oxidative modifications to the monic acid portion of the molecule.[6]

This compound is then converted to Pseudomonic acid A through the action of several enzymes encoded by the mupO, mupU, mupV, and macpE genes.[3] Genetic inactivation of these genes can lead to the accumulation of this compound.[3]

Biosynthetic Pathway Diagram

Caption: Simplified biosynthetic pathway of this compound.

Fermentation for the Production of this compound

The production of this compound is achieved through submerged fermentation of Pseudomonas fluorescens. While wild-type strains produce Pseudomonic acid A as the major component, the fermentation conditions can be manipulated to influence the ratio of the different pseudomonic acids. Furthermore, genetically modified strains with inactivated conversion genes (e.g., mupO, mupU, mupV, macpE) can be used to specifically accumulate this compound.[3]

Experimental Protocol: Fermentation

This protocol is a representative method for the fermentation of Pseudomonas fluorescens for the production of pseudomonic acids.

-

Strain: Pseudomonas fluorescens NCIMB 10586 or a genetically modified strain for enhanced this compound production.

-

Seed Culture:

-

Inoculate a loopful of the bacterial culture from a fresh agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium.

-

Incubate at 28°C for 24 hours with shaking at 200 rpm.

-

-

Production Culture:

-

Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

-

Incubate at 28°C for 72-96 hours with shaking at 200 rpm.

-

-

pH Control:

-

For enhanced production of Pseudomonic acid A, the pH of the fermentation broth can be maintained at approximately 5.7 by the controlled feeding of a dextrose solution.[7] To potentially increase the relative amount of this compound, a less stringent pH control or a different pH setpoint could be investigated.

-

-

Monitoring:

-

Monitor the production of pseudomonic acids by taking samples at regular intervals and analyzing them by HPLC.

-

Media Composition

| Medium | Component | Concentration (g/L) |

| Seed Medium | Tryptone | 10.0 |

| Yeast Extract | 5.0 | |

| NaCl | 10.0 | |

| Production Medium | Glucose | 20.0 |

| Peptone | 10.0 | |

| Yeast Extract | 5.0 | |

| KH2PO4 | 1.0 | |

| MgSO4·7H2O | 0.5 | |

| CaCO3 | 2.0 |

Quantitative Data: Fermentation Yields

The yield of pseudomonic acids is highly dependent on the strain and fermentation conditions. The following table summarizes representative yields reported in the literature.

| Condition | Pseudomonic Acid A Yield (µg/g broth) | This compound (% of A) | Reference |

| pH controlled at 5.7 | ~3021 | ~2.9% | [7] |

| Uncontrolled pH | ~2056 | ~18% | [7] |

| Mutation in mupO, mupU, mupV, macpE | Not reported | Major product | [3] |

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography. As this compound is more polar than Pseudomonic acid A, chromatographic methods can be effectively used for their separation.

Experimental Protocol: Isolation and Purification

This protocol is a representative method and may require optimization depending on the specific fermentation broth and available equipment.

-

Harvesting:

-

Centrifuge the fermentation broth at 8,000 x g for 20 minutes to remove bacterial cells.

-

-

Extraction:

-

Adjust the pH of the supernatant to 3.0 with 2M HCl.

-

Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification by Preparative HPLC:

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Purify the crude extract using a preparative reverse-phase HPLC system.

-

Column: C18, 10 µm, 250 x 20 mm

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). A typical gradient could be from 30% to 70% acetonitrile over 30 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 222 nm

-

Collect fractions corresponding to the peak of this compound.

-

Combine the pure fractions and evaporate the solvent to obtain pure this compound.

-

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Characterization of this compound

The structural characterization of the purified this compound is performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C26H44O10 | [8] |

| Molecular Weight | 516.6 g/mol | [8] |

| CAS Number | 40980-51-6 | [8] |

| Appearance | White solid | [] |

| Purity (typical) | >95% | [] |

Spectroscopic Data

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) |

| 17.5 |

| 20.1 |

| 24.8 |

| 25.9 |

| 28.9 |

| 29.0 |

| 34.2 |

| 38.7 |

| 60.2 |

| 64.1 |

| 67.9 |

| 69.8 |

| 71.1 |

| 72.8 |

| 74.5 |

| 77.2 |

| 118.9 |

| 160.2 |

| 167.3 |

| 178.5 |

| (Data sourced from SpectraBase)[10] |

5.2.2 Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the elemental composition of this compound.

| Ionization Mode | Observed m/z | Calculated m/z for [M-H]- |

| ESI- | 515.2865 | 515.2856 |

Detailed fragmentation data for this compound is not widely published. However, analysis of the fragmentation pattern would be expected to show losses of water, cleavage of the ester bond, and fragmentation of the polyketide backbone.

Conclusion

This compound is a significant, albeit minor, natural product from Pseudomonas fluorescens that plays a crucial role as a precursor in the biosynthesis of Mupirocin. While its isolation from wild-type strains can be challenging due to its lower abundance compared to Pseudomonic acid A, the use of genetically engineered strains presents a promising strategy for its targeted production. The methodologies outlined in this guide for fermentation, isolation, and characterization provide a framework for researchers to produce and study this interesting molecule. Further research into the specific biological activities of pure this compound and the development of more efficient production and purification strategies will continue to be of interest in the fields of natural product chemistry and drug discovery.

References

- 1. Pseudomonic Acids [drugfuture.com]

- 2. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Shift to this compound production in P. fluorescens NCIMB10586 by mutation of mupirocin tailoring genes mupO, mupU, mupV, and macpE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. This compound | C26H44O10 | CID 20055691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Biosynthetic Pathway Intermediates of Pseudomonic Acid B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of pseudomonic acid B (PA-B), a key intermediate in the production of the antibiotic mupirocin (B1676865). Mupirocin is a clinically important antibiotic produced by the bacterium Pseudomonas fluorescens, and a thorough understanding of its biosynthesis is critical for strain improvement, yield optimization, and the generation of novel antibiotic derivatives.

The Role of this compound in Mupirocin Biosynthesis

This compound is the 8-hydroxy derivative of pseudomonic acid A (PA-A), the major active component of mupirocin.[1][2] Initially, it was hypothesized that PA-B was a simple oxidation product of PA-A. However, extensive research, including radiolabelling studies and genetic analysis, has demonstrated that this is not the case. The prevailing evidence now indicates that PA-B is a precursor to PA-A or a shunt product from a branched pathway.[1][2] This understanding has significant implications for the genetic engineering of P. fluorescens to improve mupirocin production.

The biosynthesis of pseudomonic acids is orchestrated by a large 74-kb gene cluster in Pseudomonas fluorescens NCIMB 10586.[3] This cluster contains genes encoding large, multifunctional polyketide synthases (PKSs) of type I, designated as mmpA through mmpF, as well as a host of individual tailoring enzymes (mupA-X and macpA-E) that carry out post-PKS modifications.[3]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a complex process that begins with the assembly of a linear polyketide chain. This chain is then subjected to a series of enzymatic modifications, including epoxidation and the formation of a tetrahydropyran (B127337) (THP) ring, to yield PA-B.

A key finding in the elucidation of the pathway is that mutations in several tailoring genes, namely mupO, mupU, mupV, and macpE, lead to the exclusive production of PA-B. This strongly suggests that these genes are involved in the conversion of PA-B to PA-A.

The proposed biosynthetic pathway leading to this compound is as follows:

-

Polyketide Chain Assembly: The initial steps involve the synthesis of a linear polyketide precursor by the modular polyketide synthases.

-

Epoxidation: The linear precursor undergoes epoxidation.

-

Tetrahydropyran (THP) Ring Formation: A subsequent cyclization reaction leads to the formation of the characteristic THP ring structure of the monic acid core.

-

Esterification: The monic acid core is esterified with 9-hydroxynonanoic acid. The resulting molecule is this compound.

// Nodes Primary_Metabolites [label="Primary Metabolites\n(e.g., Acetyl-CoA, Malonyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linear_Polyketide_Precursor [label="Linear Polyketide Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxidated_Intermediate [label="Epoxidated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; THP_Ring_Intermediate [label="Tetrahydropyran (THP) Ring\nIntermediate (Monic Acid Core)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pseudomonic_Acid_B [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Pseudomonic_Acid_A [label="Pseudomonic Acid A", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Primary_Metabolites -> Linear_Polyketide_Precursor [label="mmpA-F (PKS)"]; Linear_Polyketide_Precursor -> Epoxidated_Intermediate [label="Epoxidase"]; Epoxidated_Intermediate -> THP_Ring_Intermediate [label="Cyclase"]; THP_Ring_Intermediate -> Pseudomonic_Acid_B [label="Esterase\n(+ 9-hydroxynonanoic acid)"]; Pseudomonic_Acid_B -> Pseudomonic_Acid_A [label="mupO, mupU, mupV, macpE, etc."]; } caption: "Proposed biosynthetic pathway of this compound."

Quantitative Data on Pseudomonic Acid Production

While detailed quantitative data on the concentrations and yields of each intermediate in the this compound pathway are not extensively available in a consolidated format, some data on the final product ratios and overall yields have been reported.

| Parameter | Value | Conditions | Reference |

| Ratio of Pseudomonic Acid A to B | 97:3 | pH 5.7, dextrose <0.5%, 0.1% w/w calcium chloride | [4] |

| Maximum Yield of Pseudomonic Acid A | 3.021 µg/g of culture medium | pH 5.7, dextrose <0.5%, 0.1% w/w calcium chloride | [4] |

| Yield of Pseudomonic Acid | ~2,251 µ g/gram of fermentation broth | Not specified | [5] |

| This compound Impurity | ~1.6% (wt/wt) of Pseudomonic Acid A | Not specified | [5] |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of sophisticated experimental techniques. Below are overviews of the key methodologies employed.

Radiolabelling Studies

Radiolabelling experiments have been instrumental in tracing the origins of the carbon backbone of pseudomonic acids and in determining the precursor-product relationships between different intermediates.

-

Methodology:

-

Cultures of P. fluorescens are grown to the desired phase of antibiotic production.

-

A pulse of a radiolabelled precursor, such as [1-¹⁴C] acetate (B1210297) or L-[methyl-¹⁴C] methionine, is added to the culture medium.[1][2]

-

The fermentation is continued for a defined period.

-

The pseudomonic acids are extracted from the culture broth.

-

The extracted compounds are separated using techniques like High-Performance Liquid Chromatography (HPLC).

-

The radioactivity incorporated into each compound is quantified using a scintillation counter or autoradiography.[1]

-

// Nodes Culture [label="P. fluorescens Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Radiolabel [label="Add Radiolabelled Precursor\n(e.g., [1-¹⁴C] acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Extraction of Pseudomonic Acids", fillcolor="#F1F3F4", fontcolor="#202124"]; Separate [label="Separation (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantification of Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Culture -> Add_Radiolabel; Add_Radiolabel -> Incubate; Incubate -> Extract; Extract -> Separate; Separate -> Quantify; } caption: "Workflow for radiolabelling experiments."

Gene Knockout and Mutational Analysis

The creation of targeted gene knockouts has been a powerful tool for identifying the function of specific genes in the mupirocin biosynthetic cluster.

-

Methodology:

-

Construct Design: A knockout vector is designed to replace the target gene with a selectable marker, often through homologous recombination. Non-scar homologous recombination methods are commonly used.

-

Vector Construction: The upstream and downstream flanking regions of the target gene are amplified by PCR and cloned into a suitable suicide vector.

-

Transformation: The constructed vector is introduced into P. fluorescens via conjugation or electroporation.

-

Selection and Screening: Transformants are selected based on antibiotic resistance, and successful double-crossover events (gene replacement) are screened for, often using PCR and sequence analysis.

-

Metabolite Analysis: The mutant strain is cultured, and the resulting secondary metabolite profile is analyzed by HPLC and mass spectrometry to identify any changes in pseudomonic acid production.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary analytical technique for the separation and quantification of pseudomonic acids and their intermediates from fermentation broths and extracts.

-

Typical HPLC Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed.

-

Detection: UV detection at a wavelength around 220-240 nm is typical for the pseudomonic acid chromophore.

-

Future Directions

While significant progress has been made in understanding the biosynthesis of this compound, several areas warrant further investigation. The in vitro reconstitution of the entire pathway would provide definitive evidence for the function of each enzyme and allow for detailed kinetic studies. Furthermore, a more comprehensive quantitative analysis of the flux through the pathway and the accumulation of intermediates would be invaluable for metabolic engineering efforts aimed at increasing mupirocin titers and generating novel, more effective antibiotics.

References

- 1. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of mupirocin by Pseudomonas fluorescens NCIMB 10586 involves parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Pseudomonic Acid B on Isoleucyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonic acid B is a naturally occurring antibiotic and a minor component of the mupirocin (B1676865) complex produced by Pseudomonas fluorescens. It is structurally similar to the well-characterized antibacterial agent, pseudomonic acid A (mupirocin). This guide delineates the mechanism of action of this compound on its molecular target, isoleucyl-tRNA synthetase (IleRS). Given the limited specific research on this compound, this document leverages the extensive data available for pseudomonic acid A as a primary model for its mechanism, highlighting structural similarities and probable functional parallels. The core of this mechanism is the potent and specific inhibition of bacterial IleRS, leading to a cessation of protein synthesis and consequent bacteriostatic or bactericidal effects. This guide provides a comprehensive overview of the binding kinetics, structural interactions, and the downstream cellular consequences of IleRS inhibition, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound and its Target

This compound is an analogue of pseudomonic acid A, the active component of the topical antibiotic mupirocin.[1] Structurally, this compound is the 8-hydroxy derivative of pseudomonic acid A.[2] The primary molecular target of this class of antibiotics is isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in bacterial protein synthesis.[3][4] IleRS is responsible for the esterification of isoleucine to its cognate tRNA, a critical step in ensuring the fidelity of genetic code translation.[5] By selectively inhibiting bacterial IleRS, pseudomonic acids effectively halt protein production, leading to the arrest of bacterial growth.[6] The unique mechanism of action, targeting an intracellular enzyme, results in a low incidence of cross-resistance with other classes of antibiotics.[7]

Mechanism of Action: Competitive Inhibition of Isoleucyl-tRNA Synthetase

The antibacterial activity of this compound is attributed to its function as a potent and competitive inhibitor of isoleucyl-tRNA synthetase.[8] The inhibition specifically targets the binding of the amino acid isoleucine to the active site of the enzyme.[3][9]

The process of aminoacylation by IleRS occurs in two steps:

-

Amino Acid Activation: Isoleucine and ATP bind to the enzyme, leading to the formation of an isoleucyl-adenylate (Ile-AMP) intermediate and the release of pyrophosphate (PPi).

-

tRNA Charging: The activated isoleucyl moiety is then transferred from the Ile-AMP intermediate to the 3'-end of its cognate tRNA (tRNAIle).

Pseudomonic acid acts as a powerful competitive inhibitor with respect to isoleucine in the first step of this reaction.[9] It forms a stable, reversible complex with the isoleucyl-tRNA synthetase, effectively blocking the formation of the Ile-AMP intermediate.[9][10] This inhibition leads to a depletion of charged isoleucyl-tRNA, which in turn stalls protein synthesis.[3] In bacteria, the accumulation of uncharged tRNA in the ribosomal A-site triggers the stringent response, a global reprogramming of cellular metabolism that includes the inhibition of RNA synthesis.[3]

The following diagram illustrates the inhibitory action of pseudomonic acid on the aminoacylation process catalyzed by isoleucyl-tRNA synthetase.

References

- 1. Pseudomonic Acids [drugfuture.com]

- 2. Differentiating the biosynthesis of pseudomonic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Escherichia coli by pseudomonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The chemistry of Pseudomonic acid. 15. Synthesis and antibacterial activity of a series of 5-alkyl, 5-alkenyl, and 5-heterosubstituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]

- 8. Buy this compound | 40980-51-6 [smolecule.com]

- 9. Interaction of pseudomonic acid A with Escherichia coli B isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Pseudomonic Acid B Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of Pseudomonic acid B, a minor metabolite of the antibiotic mupirocin (B1676865), against a range of clinically relevant Gram-positive bacteria. This document synthesizes available data on its mechanism of action, antimicrobial potency, and the experimental methodologies used for its evaluation.

Introduction

This compound is a naturally occurring antibiotic produced by Pseudomonas fluorescens. It is structurally related to the more abundant and clinically utilized Pseudomonic acid A, the active component of the topical antibiotic mupirocin.[1] While research has predominantly focused on Pseudomonic acid A, understanding the bioactivity of its congeners like this compound is crucial for a comprehensive grasp of this antibiotic family and for potential future drug development endeavors. This guide focuses on the specific activity of this compound against Gram-positive pathogens.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mode of action for pseudomonic acids, including this compound, is the potent and specific inhibition of bacterial protein synthesis.[1][2] This is achieved by targeting and inhibiting the enzyme isoleucyl-tRNA synthetase (IleRS).[1][2][3]

Isoleucyl-tRNA synthetase plays a critical role in the translation process by catalyzing the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNAIle). This "charging" of the tRNA is an essential prerequisite for the incorporation of isoleucine into nascent polypeptide chains during protein synthesis.

This compound acts as a competitive inhibitor of IleRS, binding to the enzyme's active site and preventing the binding of isoleucine and ATP.[3][4] This blockade of IleRS function leads to a depletion of charged tRNAIle, which in turn halts protein synthesis and ultimately results in the inhibition of bacterial growth.[2] The inhibition of RNA synthesis has also been observed as a downstream effect, likely due to the stringent response triggered by amino acid deprivation.[2]

Quantitative Antimicrobial Activity

Direct and extensive quantitative data for the minimum inhibitory concentration (MIC) of isolated this compound is limited in publicly available literature. However, it is consistently reported that this compound is two- to fourfold less active than Pseudomonic acid A (mupirocin).[5]

The following table presents estimated MIC values for this compound against key Gram-positive bacteria, calculated based on the reported MICs for mupirocin and the stated relative potency.

| Bacterial Species | Mupirocin (Pseudomonic Acid A) MIC (µg/mL) | Estimated this compound MIC (µg/mL) |

| Staphylococcus aureus | ≤ 0.5[6][7][8] | ≤ 1.0 - 2.0 |

| Staphylococcus epidermidis | ≤ 0.5[6][7][8] | ≤ 1.0 - 2.0 |

| Streptococcus pyogenes | 0.12 - 0.5[5] | 0.24 - 2.0 |

| Streptococcus agalactiae | 0.12 - 0.5[5] | 0.24 - 2.0 |

| Streptococcus pneumoniae | 0.12 - 0.5[5] | 0.24 - 2.0 |

Note: These values are estimations and should be confirmed by direct experimental testing. The actual MIC can be influenced by factors such as the specific strain, inoculum size, and testing medium.[8]

Experimental Protocols

The following are representative protocols for determining the antimicrobial activity of this compound, based on standard methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound

-

Gram-positive bacterial strains (e.g., S. aureus, S. epidermidis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is read as the lowest concentration of this compound at which there is no visible growth of the bacterium.

-

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To assess the rate and extent of bacterial killing by this compound at different concentrations.

Materials:

-

This compound

-

Log-phase culture of a Gram-positive bacterium

-

Mueller-Hinton Broth (MHB)

-

Sterile culture tubes

-

Incubator with shaking capabilities

-

Agar plates for colony counting

Procedure:

-

Preparation of Bacterial Culture:

-

Grow the test bacterium in MHB to the early exponential phase.

-

Dilute the culture to a starting density of approximately 5 x 105 CFU/mL.

-

-

Exposure to this compound:

-

Add this compound to the bacterial cultures at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

-

Include a growth control tube without the antibiotic.

-

-

Incubation and Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

-

-

Quantification of Viable Bacteria:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each concentration of this compound.

-

Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[9]

-

Conclusion

This compound demonstrates notable biological activity against Gram-positive bacteria, functioning through the well-characterized mechanism of isoleucyl-tRNA synthetase inhibition. While it is less potent than its major counterpart, Pseudomonic acid A, its contribution to the overall antimicrobial profile of mupirocin is significant. Further research focusing on the direct evaluation of purified this compound is warranted to fully elucidate its therapeutic potential and to explore possible synergistic interactions with other antimicrobial agents. The protocols and data presented in this guide offer a foundational resource for researchers in the field of antibiotic discovery and development.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Echerichia coli by pseudomonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of pseudomonic acid A with Escherichia coli B isoleucyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 5. journals.asm.org [journals.asm.org]

- 6. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use | Semantic Scholar [semanticscholar.org]

- 8. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the Structural Elucidation of Pseudomonic Acid B via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic techniques and data integral to the structural elucidation of Pseudomonic acid B. The information presented is intended to serve as a detailed reference for researchers in natural product chemistry, antibiotic development, and related fields.

Introduction to this compound

This compound is a naturally occurring antibiotic and a minor component of the mupirocin (B1676865) complex produced by the bacterium Pseudomonas fluorescens.[1] Structurally, it is an analogue of the more abundant Pseudomonic acid A (the active component of the topical antibiotic mupirocin), from which it differs by the presence of an additional hydroxyl group. The precise determination of its chemical structure is crucial for understanding its biosynthetic pathway, mechanism of action, and for guiding synthetic and semi-synthetic efforts to develop novel antibacterial agents. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its complex molecular architecture in solution.

Experimental Protocols for NMR Analysis

The successful acquisition of high-quality NMR data is foundational to structural elucidation. The following protocols are generalized best practices for the analysis of natural products like this compound and should be adapted based on available instrumentation and sample characteristics.

Sample Preparation

-

Sample Purity: The isolated this compound should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is essential. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for compounds of this polarity. The choice of solvent can slightly alter chemical shifts.

-

Concentration: For standard NMR analysis on a 400-600 MHz spectrometer, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR and 2D NMR experiments. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.

NMR Instrumentation and Parameters

-

Spectrometer: High-field NMR spectrometers (400 MHz or higher) are recommended to achieve optimal resolution and sensitivity, which is crucial for resolving complex spin systems in natural products.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the concentration.

-

-

2D NMR (COSY, HSQC, HMBC):

-

These experiments are crucial for establishing connectivity. Standard pulse sequences provided by the spectrometer manufacturer are generally used.

-

The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and the total experiment time. These parameters should be optimized based on the sample concentration and the desired resolution.

-

-

NOESY/ROESY:

-

These experiments are used to determine the stereochemistry by identifying protons that are close in space.

-

A mixing time appropriate for the size of the molecule should be chosen (typically 300-800 ms (B15284909) for a molecule of this size).

-

NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. These data form the basis for the structural elucidation.

The following data is compiled based on typical chemical shifts for similar structures and will be updated with experimentally verified values from the primary literature once accessible.

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| 2 | |||

| 3 | |||

| ... | |||

| CH₃-16 | |||

| ... |

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | |

| 2 | |

| ... | |

| 16 | |

| ... |

Note: The tables are currently placeholders and will be populated with the specific, quantitative data upon accessing the full text of the primary literature.

Step-by-Step Structural Elucidation Workflow

The elucidation of the structure of this compound is a systematic process involving the interpretation of a suite of NMR experiments.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pseudomonic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid B, a minor component of the mupirocin (B1676865) antibiotic complex produced by Pseudomonas fluorescens, is a polyketide-derived natural product with significant antibacterial activity.[1] Structurally similar to its more abundant analogue, pseudomonic acid A (mupirocin), it functions by inhibiting bacterial isoleucyl-tRNA synthetase, a crucial enzyme in protein synthesis.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its biological pathways to support further research and drug development efforts.

Physical and Chemical Properties

This compound is a white solid with the molecular formula C₂₆H₄₄O₁₀ and a molecular weight of 516.62 g/mol .[][3][4] While an experimental melting point has not been definitively reported in the literature, its physical state as a solid has been noted.[][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₄₄O₁₀ | [3][5] |

| Molecular Weight | 516.62 g/mol | [3][6] |

| CAS Number | 40980-51-6 | [3][5] |

| Appearance | White Solid | [][4] |

| Predicted Boiling Point | 689.4±55.0 °C | [7][8] |

| Predicted Density | 1.234±0.06 g/cm³ | [6] |

Solubility

Pseudomonic acids, in general, exhibit good solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), with limited solubility in water.[9] Specific quantitative solubility data for this compound is not widely available, but this general profile provides a basis for solvent selection in experimental work.

Table 2: Spectral Data of this compound

| Spectroscopy | Data | Source(s) |

| ¹³C NMR | A referenced spectrum is available, providing chemical shift data for the carbon skeleton. | [5] |

| UV λmax | 222 nm (in ethanol) | [10] |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated as a minor component from the fermentation broth of Pseudomonas fluorescens. The following is a generalized protocol based on methods for pseudomonic acid purification. Optimization will be required for maximizing the yield of this compound.

Workflow for Isolation and Purification

Detailed Methodology:

-

Fermentation: Culture Pseudomonas fluorescens (e.g., NCIB 10586) in a suitable nutrient broth under aerobic conditions to promote the production of pseudomonic acids.

-

Cell Separation: After an appropriate incubation period, centrifuge the fermentation broth to pellet the bacterial cells. The supernatant contains the secreted pseudomonic acids.

-

Extraction: Acidify the supernatant to approximately pH 4.0 with a suitable acid (e.g., hydrochloric acid). Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or methyl isobutyl ketone.[11] The pseudomonic acids will partition into the organic layer. Repeat the extraction multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Separation: Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). Purify the components using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.[11]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid for improved peak shape) is typically used.

-

Detection: Monitor the elution profile using a UV detector at 222 nm.[10]

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the different peaks. Analyze the fractions using analytical HPLC and mass spectrometry to identify those containing this compound.

-

Final Isolation: Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Determination of Antibacterial Activity (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow for Broth Microdilution Assay

Detailed Methodology:

-

Prepare Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations to be tested.

-

Prepare Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include positive (bacteria and broth, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biological Activity and Mechanism of Action

This compound, like pseudomonic acid A, exerts its antibacterial effect by targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS).[1] This enzyme is responsible for the crucial first step in protein synthesis: the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA).

Inhibition of Isoleucyl-tRNA Synthetase

The inhibition of IleRS by this compound is a competitive process with respect to isoleucine. The antibiotic binds to the active site of the enzyme, preventing the binding of isoleucine and thereby blocking the formation of the isoleucyl-adenylate intermediate. This halts the entire process of protein synthesis, leading to bacterial growth inhibition.

Signaling Pathway of Isoleucyl-tRNA Synthetase Inhibition

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of mupirocin.[1] It is produced through a complex series of reactions catalyzed by a multi-enzyme polyketide synthase (PKS) system encoded by the mup gene cluster in Pseudomonas fluorescens. Current research suggests that this compound is a precursor to Pseudomonic acid A.

Simplified Biosynthetic Pathway

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound, alongside foundational experimental protocols and an overview of its biological context. While there are still gaps in the publicly available data, particularly concerning specific quantitative physical properties and detailed spectral analyses, this guide serves as a valuable starting point for researchers and professionals in the field of antibiotic discovery and development. Further characterization of this promising natural product is warranted to fully elucidate its therapeutic potential.

References

- 1. Buy this compound | 40980-51-6 [smolecule.com]

- 3. medkoo.com [medkoo.com]

- 4. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C26H44O10 | CID 20055691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Multicenter Study To Determine Disk Diffusion and Broth Microdilution Criteria for Prediction of High- and Low-Level Mupirocin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS # 40980-51-6, this compound, 9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid - chemBlink [chemblink.com]

- 8. pseudomonic acid I CAS#: 40980-51-6 [amp.chemicalbook.com]

- 9. bioaustralis.com [bioaustralis.com]

- 10. Pseudomonic Acids [drugfuture.com]

- 11. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mupirocin Biosynthetic Gene Cluster and Pseudomonic Acid B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mupirocin (B1676865) biosynthetic gene cluster and the pivotal intermediate, Pseudomonic acid B. Mupirocin, a clinically significant antibiotic produced by Pseudomonas fluorescens, is a potent inhibitor of bacterial isoleucyl-tRNA synthetase and is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). A thorough understanding of its biosynthesis is crucial for the development of novel derivatives and for overcoming emerging resistance.

The Mupirocin Biosynthetic Gene Cluster

The biosynthesis of mupirocin is orchestrated by a 74 kb gene cluster in Pseudomonas fluorescens NCIMB 10586. This cluster is a hybrid system, featuring large, multifunctional Type I polyketide synthase (PKS) enzymes alongside a suite of individual, monofunctional "tailoring" enzymes. The cluster comprises six large open reading frames (ORFs), designated mmpA through mmpF, and a series of smaller genes, mupA through mupX and macpA through macpE.

The mupirocin PKS system is classified as a trans-AT PKS, meaning that the acyltransferase (AT) domains, which are responsible for loading extender units onto the growing polyketide chain, are encoded by a separate gene (mmpC) rather than being integrated into the main PKS modules. This modular nature offers a potential avenue for biosynthetic engineering.

Gene Functions in Mupirocin Biosynthesis

The following table summarizes the genes within the mupirocin biosynthetic cluster and their putative functions, compiled from various genomic and mutational analyses.

| Gene/ORF | Proposed Function/Enzyme Type | Role in Mupirocin Biosynthesis |

| Multifunctional PKS Genes | ||

| mmpA | Type I Polyketide Synthase | Contains modules for the elongation of the monic acid backbone. |

| mmpB | Type I Polyketide Synthase | Involved in the synthesis of the 9-hydroxynonanoic acid (9-HN) side chain and contains the thioesterase (TE) domain for product release. |

| mmpC | Acyltransferase (AT) | Provides the AT activity in trans for the PKS modules. |

| mmpD | Type I Polyketide Synthase | Initiates the synthesis of the monic acid backbone. |

| mmpE | Type I Polyketide Synthase | Contains an oxidoreductase domain involved in epoxidation. |

| mmpF | Ketosynthase-AT-like protein | Function not fully elucidated, but essential for production. |

| Tailoring and Other Genes | ||

| mupA | Oxidoreductase | Involved in the α-hydroxylation at C-6 of the monic acid core. |

| mupB | Thioesterase-like | Putative role in the esterification of monic acid and 9-HN. |

| mupC | Enone Reductase | Catalyzes a reduction step in the conversion of this compound to A. |

| mupD | Enoyl Reductase | Involved in the biosynthesis of the 9-HN side chain. |

| mupE | Dehydratase | Involved in the biosynthesis of the 9-HN side chain. |

| mupF | Ketoreductase | Catalyzes a reduction step in the conversion of this compound to A. |

| mupG | HMG-CoA Synthase-like | Part of the HCS cassette for β-branching. |

| mupH | Acyl Carrier Protein (ACP) | Part of the HCS cassette for β-branching. |

| mupI | N-acyl-homoserine lactone (AHL) synthase | Synthesizes the autoinducer for quorum sensing-dependent regulation. |

| mupJ | Enoyl-CoA Hydratase-like | Part of the HCS cassette for β-branching. |

| mupK | Ketosynthase-like | Part of the HCS cassette for β-branching. |

| mupL | α/β Hydrolase | Required for the expression of mupM. |

| mupM | Isoleucyl-tRNA Synthetase | Provides resistance to mupirocin for the producing organism. |

| mupN | Phosphopantetheinyl Transferase | Activates ACPs by transferring the phosphopantetheinyl moiety. |

| mupO | Cytochrome P450 Monooxygenase | Oxidizes C-6 in the conversion of this compound to A. |

| mupP | Dehydratase | Catalyzes a dehydration step in the conversion of this compound to A. |

| mupQ | Adenylation domain | Involved in the formation of the 3-hydroxypropionate (B73278) starter unit for 9-HN synthesis. |

| mupR | Transcriptional Regulator (LuxR family) | Binds the AHL signal to activate the expression of the biosynthetic genes. |

| mupS | Malonyl-CoA Reductase | Involved in the formation of the 3-hydroxypropionate starter unit for 9-HN synthesis. |

| mupT | Acyltransferase-like | Involved in tetrahydropyran (B127337) (THP) ring formation. |

| mupU | Acyl-ACP Synthetase | Loads this compound onto MacpE for conversion to Pseudomonic acid A. |

| mupV | Oxidoreductase/Thioesterase | Involved in the conversion of this compound to A. |

| mupW | Rieske non-heme oxygenase | Involved in the formation of the tetrahydropyran (THP) ring. |

| mupX | Unknown function | May have a regulatory role. |

| macpA-E | Acyl Carrier Proteins (ACPs) | Discrete ACPs involved in various stages of the biosynthesis, including β-branching (MacpC), 9-HN synthesis (MacpD), and the conversion of this compound to A (MacpE). |

This compound: A Key Intermediate

This compound (PA-B) is a crucial intermediate in the biosynthesis of the major and most active component of mupirocin, Pseudomonic acid A (PA-A). PA-B differs from PA-A by the presence of an additional hydroxyl group at the C-8 position of the monic acid core. It was initially thought to be a byproduct, but subsequent genetic and biochemical studies have confirmed that PA-B is the direct precursor to PA-A. The conversion of PA-B to PA-A is a complex, multi-step process that involves the formal removal of this C-8 hydroxyl group.

Biosynthesis of this compound

The assembly of PA-B begins with the synthesis of the two main components: monic acid and 9-hydroxynonanoic acid (9-HN). The PKS modules encoded by mmpD and mmpA are responsible for creating the polyketide backbone of monic acid. The 9-HN side chain is synthesized by a separate set of enzymes, including those encoded by mmpB. These two molecules are then esterified, likely through the action of a thioesterase-like enzyme such as MupB. A key feature of the monic acid core is the tetrahydropyran (THP) ring, the formation of which is catalyzed by MupW and MupT. The final steps leading to PA-B involve a series of tailoring reactions, including epoxidation and hydroxylations.

Conversion of this compound to Pseudomonic Acid A

The transformation of PA-B to PA-A is not a simple dehydration reaction. Instead, it is a complex pathway involving a series of oxidation and reduction steps, as elucidated by the characterization of mutants blocked at various stages of the conversion. The genes essential for this conversion include mupC, mupF, mupL, mupM, mupN, mupO, mupP, mupU, mupV, and macpE.

The proposed pathway begins with the loading of PA-B onto the acyl carrier protein MacpE by the acyl-ACP synthetase MupU. This is followed by an oxidation at C-6, catalyzed by the P450 monooxygenase MupO. Subsequent steps involve a dehydration reaction catalyzed by MupP, followed by two reduction steps catalyzed by the ketoreductase MupF and the enone reductase MupC. MupN is required to activate the ACP MacpE, while MupM provides self-resistance to the antibiotic. The role of MupL appears to be related to the expression of mupM.

Quantitative Data

The production of mupirocin is influenced by fermentation conditions and genetic modifications. The following table presents a summary of quantitative data related to mupirocin production and activity.

| Parameter | Value | Conditions/Strain | Reference |

| Mupirocin Production Yield | > 8000 µg/mL | Optimized industrial fermentation | Patent EP4273256A1 |

| PA-A Production Increase | 4-5 fold | Overexpression of mupR in wild-type P. fluorescens | Hothersall et al. |

| MIC for S. aureus (sensitive) | 0.12-1.0 mg/L | Biochemical basis of mupirocin resistance... | |

| MIC for S. aureus (moderate resistance) | 8-256 mg/L | Biochemical basis of mupirocin resistance... | |

| MIC for S. aureus (high resistance) | > 2048 mg/L | Biochemical basis of mupirocin resistance... | |

| I50 for IleRS (sensitive S. aureus) | 3.3 x 10-2 mg/L | Biochemical basis of mupirocin resistance... | |

| I50 for IleRS (moderate resistance) | 1.3 x 10-1 mg/L | Biochemical basis of mupirocin resistance... | |

| I50 for IleRS (high resistance) | 7.5 mg/L | Biochemical basis of mupirocin resistance... | |

| Mupirocin A1-A7 Production | 0.13–2.04 mg L−1 | Purified extracts from P. fluorescens NCIMB 10586 | Structure and Function of the α‐Hydroxylation Bimodule... |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the mupirocin biosynthetic gene cluster.

Gene Knockout in Pseudomonas fluorescens

Marker-free gene knockouts are essential for studying gene function without introducing antibiotic resistance markers that could have polar effects. A common method involves two-step allelic exchange using a suicide vector with a counter-selectable marker, such as sacB.

Protocol Overview:

-

Vector Construction:

-

Amplify by PCR the upstream and downstream regions (homologous arms, ~500-1000 bp) flanking the gene of interest from P. fluorescens genomic DNA.

-

Clone these fragments into a suicide vector (e.g., pT18mobsacB) containing a selectable marker (e.g., tetracycline (B611298) resistance) and a counter-selectable marker (sacB, which confers sucrose (B13894) sensitivity).

-

-

Transformation and First Crossover (Integration):

-

Introduce the constructed plasmid into P. fluorescens via conjugation from an E. coli donor strain.

-

Select for single-crossover integrants on agar (B569324) plates containing the appropriate antibiotic (e.g., tetracycline) and a counter-selective agent for the donor E. coli.

-

-

Second Crossover (Excision):

-

Culture the single-crossover mutants in a non-selective medium to allow for a second homologous recombination event, which will excise the plasmid.

-

Plate the culture on a medium containing sucrose. Only the cells that have lost the plasmid (and thus the sacB gene) will survive.

-

-

Screening and Verification:

-

Screen the sucrose-resistant colonies by PCR using primers flanking the target gene to identify the colonies where the gene has been deleted. Further verification can be done by Southern blotting or sequencing.

-

Extraction and Purification of Pseudomonic Acids

Protocol Overview:

-

Culture and Initial Extraction:

-

Grow P. fluorescens in a suitable fermentation medium until a sufficient concentration of pseudomonic acids is produced.

-

Remove solid particles (cells, debris) from the culture medium by centrifugation or filtration to obtain a clear liquor.

-

Adjust the pH of the clear liquor to 4.0-5.0 (optimal around 4.5).

-

Extract the pseudomonic acids into a water-immiscible organic solvent such as methyl isobutyl ketone (MIBK).

-

-

Aqueous Back-Extraction:

-

Extract the acidic components from the organic phase into an aqueous phase by adjusting the pH to 7.0-9.0 (optimal around 8.5) with a base like sodium bicarbonate. This leaves neutral impurities in the organic phase.

-

-

Final Organic Extraction and Concentration:

-

Acidify the aqueous extract back to pH 4.0-5.0.

-

Extract the pseudomonic acids into a fresh volume of a water-immiscible polar organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent to obtain a crude extract of pseudomonic acids.

-

-

Chromatographic Purification:

-

Further purify the crude extract using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to separate the different pseudomonic acids.

-

HPLC Analysis of Pseudomonic Acids

Protocol Overview:

-

Sample Preparation:

-

Extract pseudomonic acids from culture supernatants or purified fractions as described above.

-

Dissolve the dried extract in a suitable solvent, typically the mobile phase or a compatible solvent like methanol (B129727).

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used (e.g., Agilent Eclipse XDB, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., sodium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. For example, a gradient from 50:50 (v/v) methanol:buffer to 80:20 over a set time.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is commonly used, with wavelengths around 220 nm for mupirocin and its derivatives.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to Pseudomonic acid A, B, and other related metabolites by comparing their retention times and UV spectra to authentic standards.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key regulatory and biosynthetic pathways involved in mupirocin production.

Quorum Sensing and Global Regulation of Mupirocin Biosynthesis

Caption: Regulatory cascade controlling mupirocin biosynthesis.

Proposed Biosynthetic Pathway to this compound

Caption: Simplified workflow for the biosynthesis of this compound.

Conversion of this compound to Pseudomonic Acid A

Methodological & Application

Application Note: Quantitative Analysis of Pseudomonic Acid B in Fermentation Broth using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantitative analysis of Pseudomonic acid B in fermentation broth samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound is a key impurity and a minor active component produced during the fermentation of Mupirocin (Pseudomonic acid A) by Pseudomonas fluorescens.[1][2][3] Accurate quantification of this compound is crucial for monitoring fermentation processes and ensuring the quality and purity of the final active pharmaceutical ingredient (API). This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Introduction

This compound is a polyketide antibiotic and a hydroxylated derivative of Pseudomonic acid A.[2][3] Its structural similarity to the main active component necessitates a highly selective analytical method to differentiate and quantify it accurately. This HPLC-MS method utilizes the high separation efficiency of liquid chromatography coupled with the specificity and sensitivity of mass spectrometry to achieve reliable quantification of this compound in complex fermentation broth matrices.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from a fermentation broth.

Reagents and Materials:

-

Fermentation broth sample containing this compound

-

Methyl Isobutyl Ketone (MIBK)

-

Formic acid (for pH adjustment)

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen blowdown)

-

Reconstitution solvent: 50:50 (v/v) Acetonitrile:Water

Procedure:

-

Transfer 10 mL of the fermentation broth into a 50 mL centrifuge tube.

-

Acidify the sample to approximately pH 4.0 by adding formic acid. This step is crucial for the efficient extraction of the acidic pseudomonic acid compounds into an organic solvent.

-

Add 20 mL of Methyl Isobutyl Ketone (MIBK) to the centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MIBK) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of the reconstitution solvent (50:50 Acetonitrile:Water).

-

Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-9.1 min: 90-10% B, 9.1-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The molecular formula of this compound is C26H44O10, with a molecular weight of 516.63 g/mol .[4][] The following MRM transitions are proposed based on its structure and common fragmentation patterns of polyketides, which often involve the loss of water and cleavage of ester bonds.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 515.3 | 213.1 | 0.05 | 35 | 20 |

| (Quantifier) | |||||

| This compound | 515.3 | 157.1 | 0.05 | 35 | 25 |

| (Qualifier) |

Note: The deprotonated molecule [M-H]⁻ is used as the precursor ion in negative ESI mode.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical validation parameters for similar HPLC-MS analyses of antibiotic impurities.[6][7][8][9][10]

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 0.01 - 10 | ≥ 0.995 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| This compound | 0.05 | 85 - 115 | < 15 | < 15 |

| 0.5 | 90 - 110 | < 10 | < 10 | |

| 5.0 | 95 - 105 | < 5 | < 5 |

Table 3: Limits of Detection and Quantification

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| This compound | 0.003 | 0.01 |

Experimental Workflow Diagram

Caption: Workflow for HPLC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

As this compound is an antibiotic, a traditional signaling pathway is not applicable. Instead, the following diagram illustrates the logical relationship in its analysis, from its origin as a fermentation impurity to its final quantification.

Caption: Logical flow from production to quantification of this compound.

Conclusion

The HPLC-MS method described in this application note provides a robust and reliable approach for the quantification of this compound in fermentation broth. The detailed sample preparation protocol and optimized instrument parameters ensure high sensitivity and selectivity, making this method suitable for routine process monitoring and quality control in the development and production of Mupirocin.

References

- 1. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differentiating the biosynthesis of pseudomonic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C26H44O10 | CID 20055691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. altabrisagroup.com [altabrisagroup.com]

Application Notes and Protocols for Enhanced Pseudomonic Acid B Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid B (PAB), a naturally occurring analog of the clinically significant antibiotic Mupirocin (B1676865) (Pseudomonic acid A), has garnered interest as a potential precursor for novel antibiotic development.[1][2] Produced by submerged fermentation of Pseudomonas fluorescens, the yield of PAB is often significantly lower than that of Pseudomonic acid A (PAA).[3] However, targeted fermentation media optimization presents a key strategy to enhance the production of this specific metabolite. This document provides detailed application notes and experimental protocols for the systematic optimization of fermentation media to improve PAB yields.